molecular formula C12H10ClN3O4 B10904490 Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10904490
M. Wt: 295.68 g/mol
InChI Key: DSXWPPOAHGGSKO-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, a chlorobenzyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate. The final step involves nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 1-(4-aminobenzyl)-3-nitro-1H-pyrazole-5-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-chlorobenzyl)-3-amino-1H-pyrazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, chlorobenzyl group, and methyl ester group allows for a wide range of chemical modifications and applications.

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential anticancer, antimicrobial, and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8ClN3O4C_{11}H_{8}ClN_{3}O_{4} and a molecular weight of approximately 281.65 g/mol. The compound features a pyrazole ring substituted with a nitro group and a chlorobenzyl moiety, which contributes to its biological activities.

Anticancer Activity

The pyrazole scaffold has been recognized for its anticancer potential. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances their therapeutic efficacy .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis induction
Compound BMDA-MB-23112.6Synergistic with doxorubicin
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies indicate that pyrazole derivatives can inhibit the growth of various pathogenic fungi and bacteria. For instance, related pyrazole compounds have been evaluated for their activity against seven phytopathogenic fungi, with some showing moderate to excellent inhibition rates .

Table 2: Antimicrobial Activity of Related Pyrazole Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CFungal Pathogen A32 µg/mL
Compound DBacterial Strain B64 µg/mL
This compoundTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their utility in treating inflammatory conditions .

Case Studies

A significant case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound, which were tested for their biological activities against various cancer cell lines and pathogens. The results highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the pyrazole ring enhance biological efficacy.

Properties

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

methyl 2-[(4-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C12H10ClN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3

InChI Key

DSXWPPOAHGGSKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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